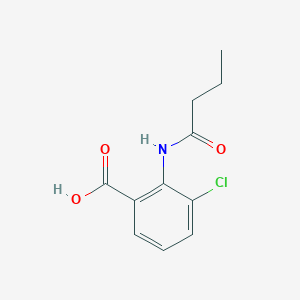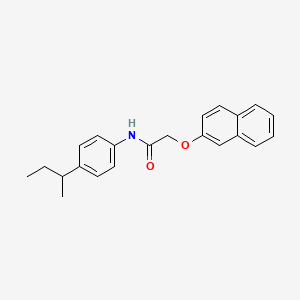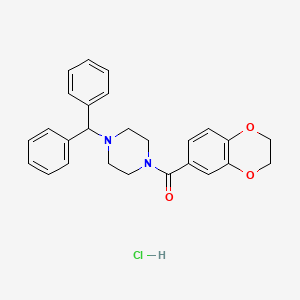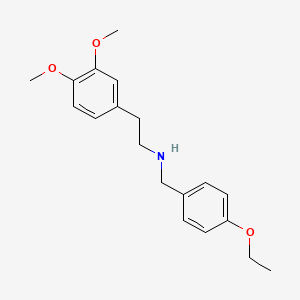![molecular formula C23H28N2O7 B5229284 1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5229284.png)
1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a piperazine derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of cancer cell growth. This compound has been shown to inhibit the release of glutamate, which is a neurotransmitter involved in various neurological disorders. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been shown to have various biochemical and physiological effects, including the inhibition of glutamate release, induction of apoptosis in cancer cells, and potential therapeutic applications in various fields. However, the exact biochemical and physiological effects of this compound are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate in lab experiments include its potential therapeutic applications in various fields, as well as its ability to inhibit the release of glutamate and induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate. These include further studies on its mechanism of action, potential therapeutic applications in various fields, and the development of new drugs based on this compound. Additionally, future research may focus on the potential side effects and limitations of using this compound in lab experiments, as well as the optimization of its synthesis method for improved yields and purity.
Synthesemethoden
The synthesis of 1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate involves the reaction of 4-methoxybenzyl chloride with 3-methylphenol in the presence of a base. The resulting product is then reacted with piperazine and acetic anhydride to obtain the final product in the form of oxalate salt.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have an inhibitory effect on the release of glutamate, which is a neurotransmitter involved in various neurological disorders such as epilepsy and Alzheimer's disease. In cancer research, this compound has been studied for its potential to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been used in drug discovery to develop new drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3.C2H2O4/c1-17-4-3-5-20(14-17)26-16-21(24)23-12-10-22(11-13-23)15-18-6-8-19(25-2)9-7-18;3-1(4)2(5)6/h3-9,14H,10-13,15-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIROMUGBCORKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5229210.png)
![4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}-2-butenoic acid](/img/structure/B5229220.png)

![2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5229234.png)
![4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5229242.png)
![[1-({1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5229243.png)

![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5229276.png)

![1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B5229293.png)
![diethyl 3-methyl-5-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5229301.png)
![4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B5229303.png)

![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B5229314.png)